Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate
Overview
Description
Ethyl 4-oxocyclohexanecarboxylate is a naturally occurring ester with unique properties . It is an ethyl ester, a cyclohexanecarboxylate ester and a member of cyclohexanones . It is functionally related to a 4-oxocyclohexanecarboxylic acid .
Synthesis Analysis
Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .Molecular Structure Analysis
The molecular formula of Ethyl 4-oxocyclohexanecarboxylate is C9H14O3 . Its average mass is 170.206 Da and its monoisotopic mass is 170.094299 Da .Chemical Reactions Analysis
Ethyl 4-oxocyclohexanecarboxylate is employed in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes . It also plays a crucial role in the synthesis of neuropeptide Y antagonist 1 .Physical and Chemical Properties Analysis
Ethyl 4-oxocyclohexanecarboxylate is a colorless liquid with a slightly fruity aroma . It is soluble in most organic solvents and insoluble in water . This ester is thermally stable, having a high decomposition temperature .Scientific Research Applications
Copper(I)-Catalyzed Coupling Reactions
Ethyl 2-oxocyclohexanecarboxylate, a related compound, serves as a novel and efficient ligand for copper(I)-catalyzed C-N, C-O, and C-S coupling reactions. This application facilitates the synthesis of a variety of products including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers with good to excellent yields under mild conditions (Xin Lv & W. Bao, 2007).
Oxidation Reactions
Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate undergoes oxidation by dimethyl sulphoxide to the 2,3-dione derivative, showcasing its reactivity and potential for creating complex molecules through oxidation (Kikumasa Sato et al., 1977).
Enantioselective Synthesis
Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly, was stereoselectively synthesized, demonstrating the compound's significance in synthesizing biologically active molecules (A. Raw & E. Jang, 2000).
Structural Studies
Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was examined using NMR spectroscopy to establish its conformational behavior, highlighting the importance of structural studies in understanding the properties of cyclohexanone derivatives (M. Arias-Pérez et al., 1995).
Photochemical Reactions
Ethyl 2-oxo-1-cyclohexanecarboxylate's photochemical reaction in methanol demonstrates its utility in forming ω-Substituted esters, further underscoring the compound's reactivity under photochemical conditions (M. Tokuda et al., 1978).
Mechanism of Action
Target of Action
Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate is a cyclohexanone derivative . It is used in the study of cyclohexanone monooxygenase and its mutants as catalysts . The primary targets of this compound are therefore enzymes involved in the metabolism of cyclohexanone, particularly cyclohexanone monooxygenase .
Mode of Action
The compound interacts with its targets, specifically cyclohexanone monooxygenase, to facilitate the oxidation of cyclohexanone
Biochemical Pathways
The compound is involved in the metabolic pathways of cyclohexanone . It is used in the study of cyclohexanone monooxygenase and its mutants as catalysts
Result of Action
It is known to be used in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes .
Action Environment
It is known that the compound is a liquid at room temperature, with a boiling point of 150-152 °c . It is soluble in chloroform and methanol, but insoluble in water . These properties suggest that the compound’s action may be influenced by temperature and solvent conditions.
Safety and Hazards
Future Directions
Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 . This suggests that Ethyl 4-oxocyclohexanecarboxylate could have significant future applications in the medical field, particularly in the treatment of obesity.
Biochemical Analysis
Biochemical Properties
Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the study of cyclohexanone monooxygenase and its mutants as catalysts . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to catalytic transformations that are crucial for various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been employed in the preparation of dopamine agonists, which are known to affect neurotransmission and cellular signaling in neuronal cells . This compound’s impact on gene expression and metabolic pathways further underscores its importance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reagent in the synthesis of various natural products, including sterols and terpenoids . The compound’s ability to form stable complexes with enzymes and other proteins is key to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged biochemical activity . Its degradation products and their impact on cellular processes are also important considerations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and their implications is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in these pathways highlights its significance in metabolic biochemistry.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different cellular compartments are essential for its biochemical activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its role in cellular biochemistry.
Properties
IUPAC Name |
ethyl 3-methyl-4-oxocyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHVWBIOQFEYBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207529-72-3 | |
Record name | ethyl 3-methyl-4-oxocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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